HX630
Description
Background on Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Systems
The Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) are types of nuclear receptors that function as ligand-activated transcription factors. researchgate.net These receptors play a pivotal role in regulating gene expression that is crucial for a multitude of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. researchgate.net
There are three subtypes for both RXR (α, β, γ) and RAR (α, β, γ), each encoded by a separate gene. researchgate.net RARs can be activated by all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, while RXRs are primarily activated by 9-cis-retinoic acid. researchgate.net
A key feature of these systems is their ability to form heterodimers, most notably the RXR-RAR heterodimer. researchgate.net In the absence of a ligand, this heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) and recruits corepressor proteins, thereby inhibiting gene transcription. Upon ligand binding to RAR, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes. researchgate.net
The Role of Nuclear Receptor Ligands in Cellular Homeostasis and Disease Pathogenesis
Nuclear receptor ligands are small molecules that can bind to nuclear receptors and modulate their activity. These ligands are essential for maintaining cellular homeostasis by controlling the expression of genes involved in metabolism, inflammation, and cell cycle regulation. researchgate.net The precise regulation of these pathways is critical for normal physiological function.
Dysregulation of nuclear receptor signaling is implicated in the pathogenesis of a wide array of diseases. researchgate.net For instance, alterations in RAR and RXR signaling have been linked to various cancers, metabolic disorders, and developmental abnormalities. researchgate.net Consequently, synthetic ligands that can selectively target these receptors are of great interest for both therapeutic purposes and as research tools to dissect the specific roles of these receptors in health and disease.
Overview of HX 630 as a Research Compound in Receptor Pharmacology
HX 630 is a synthetic, thia-analog of the dibenzodiazepine derivative HX600. bham.ac.uknih.gov It has been identified as a potent Retinoid X Receptor (RXR) agonist. nih.govselleck.co.jp A defining characteristic of HX 630 is its function as a retinoid synergist; it enhances the biological activity of RAR agonists. bham.ac.uknih.gov This synergistic effect is achieved through its binding to and transactivation of the RXR subunit within the RXR-RAR heterodimer. bham.ac.uknih.gov
Interestingly, research has shown that at high concentrations, HX 630 also exhibits properties of a pan-RAR antagonist, meaning it can inhibit the activity of all three RAR subtypes. bham.ac.uknih.gov This dual functionality makes HX 630 a particularly interesting compound for studying the complex interplay between RXR and RAR signaling pathways. Studies have also indicated that HX 630 has a weak binding affinity for isolated RXR, suggesting it may be a selective activator of the RXR-RAR heterodimer. bham.ac.uknih.govselleck.co.jp
Below are tables summarizing the key characteristics and research findings related to HX 630.
Table 1: Chemical and Pharmacological Profile of HX 630
| Property | Description | Source(s) |
| Chemical Class | Thiazepine derivative, analog of HX600 | bham.ac.uknih.gov |
| Primary Activity | Potent Retinoid X Receptor (RXR) agonist | nih.govselleck.co.jp |
| Secondary Activity | Pan-Retinoic Acid Receptor (RAR) antagonist at high concentrations | bham.ac.uknih.gov |
| Mechanism of Action | Binds to and transactivates the RXR subunit of the RXR-RAR heterodimer, enhancing the activity of RAR agonists. | bham.ac.uknih.gov |
| Selectivity | Considered an RXR-RAR heterodimer-selective activator due to weak binding to isolated RXRs. | bham.ac.uknih.govselleck.co.jp |
Table 2: Summary of In Vitro Research Findings for HX 630
| Cell Line | Experimental Context | Key Findings | Source(s) |
| HL-60 (Human promyelocytic leukemia) | Cell Differentiation Assay | Enhances the differentiation-inducing activity of the RARα-selective agonist Am80. | bham.ac.uknih.gov |
| AtT20 (Mouse pituitary tumor) | Cell Proliferation and Apoptosis Assay | Dose-dependently inhibits cell proliferation and induces apoptosis at concentrations of 0.1-10 μM over 96 hours. | nih.govselleck.co.jp |
| AtT20 (Mouse pituitary tumor) | Gene Expression Analysis | Decreases Pomc mRNA expression and ACTH secretion in a dose-dependent manner. | nih.govselleck.co.jp |
| THP-1 (Human monocytic) | Gene Expression Analysis | In differentiated THP-1 cells, enhances ABCA1 mRNA expression and apoA-I-dependent cellular cholesterol release. | bham.ac.uk |
| RAW264.7 (Mouse macrophage) | Gene Expression Analysis | Did not increase ABCA1 mRNA expression. | bham.ac.uk |
Table 3: Summary of In Vivo Research Findings for HX 630
| Animal Model | Experimental Context | Key Findings | Source(s) |
| BALB/c-nu mouse | Xenograft model with AtT20 cells | Intraperitoneal injection of 5 mg/kg, 3 times a week for 3 weeks, significantly reduced tumor volume and Pomc mRNA expression in tumor cells. No significant changes in body weight or plasma ACTH levels were observed. | nih.govselleck.co.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGCWQPTOKPRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172254 | |
| Record name | HX-630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188844-52-2 | |
| Record name | HX 630 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HX-630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HX-630 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Hx 630
Retinoid Receptor Subtype Selectivity and Binding Kinetics
HX 630 functions as a pan-RXR agonist, indicating its ability to activate all RXR subtypes (RXRα, RXRβ, and RXRγ). tocris.comnews-medical.net While it exhibits weak binding affinity to isolated RXR, its agonistic activity is significantly enhanced in the context of RAR-RXR heterodimers, suggesting a selective interaction with these complexes. tocris.comnews-medical.net Research has also indicated that HX 630 displays partial agonist activity with the RXRγ/RXRγ homodimer, yet demonstrates nearly full relative maximal activity when interacting with the Nur77/RXRγ heterodimer. nih.gov
Binding Affinity to Isolated RXR
Studies have shown that HX 630 possesses a weak binding affinity to isolated RXR, characterized by submicromolar Ki values. tocris.comnews-medical.net Despite this, its functional activity in cellular contexts, particularly with heterodimeric receptor complexes, is considerably more potent. tocris.comnews-medical.net
Ligand-Activated Transcriptional Regulation by HX 630
Nuclear receptors, including RXRs, are ligand-activated transcription factors that exert their biological effects by binding to specific DNA regulatory elements in the promoter regions of target genes, leading to either transcriptional activation or repression. news-medical.netnih.govjuniperpublishers.com As an RXR agonist, HX 630 plays a significant role in mediating these transcriptional regulatory processes. nih.govplos.orgresearchgate.net
Modulation of Gene Expression Profiles
HX 630 has been demonstrated to modulate the expression of a substantial number of genes, particularly those associated with cellular proliferation and apoptosis. plos.org In a study involving murine pituitary corticotroph tumor AtT20 cells, treatment with 10 μM HX 630 resulted in the identification of 2,173 up-regulated genes and 3,169 down-regulated genes, exhibiting fold-changes of at least 1.5 compared to controls and a P-value of less than 0.01. plos.org
Beyond this broad impact, specific gene expression modulations include:
In retinal pigment epithelium (RPE) cells, HX 630 increased the messenger RNA (mRNA) levels of Bclxl and PPARγ, while simultaneously decreasing Bax mRNA levels. conicet.gov.ar
It inhibited the mRNA expression of Nur77 and Nurr1 in corticotroph tumor cells. nih.govresearchgate.net
HX 630 stimulated DR1 sequence transcription, achieving maximal stimulation at 1 μM in the presence of RXRα. nih.gov
The compound is capable of activating the PPARγ/LXR-ABCA1 pathway, which leads to enhanced mRNA levels of ABCA1 and ABCG1. doi.org
In human promyelocytic leukemia HL60 cells, the combination of HX 630 with AM 80 showed effects on caspase genes and G2-M cyclin genes expression similar to those observed with all-trans retinoic acid or AM 80 alone. aacrjournals.org
Table 2: HX 630 Modulation of Gene Expression
| Cell Type | Gene/Pathway Affected | Effect of HX 630 | Concentration/Context | Reference |
| AtT20 cells | Global gene expression | 2,173 up-regulated, 3,169 down-regulated genes | 10 μM | plos.org |
| RPE cells | Bclxl | Increased mRNA levels | N/A | conicet.gov.ar |
| RPE cells | PPARγ | Increased mRNA levels | N/A | conicet.gov.ar |
| RPE cells | Bax | Decreased mRNA levels | N/A | conicet.gov.ar |
| Corticotroph tumor cells | Nur77, Nurr1 | Inhibited mRNA expression | N/A | nih.govresearchgate.net |
| CV-1 cells (RXRα) | DR1 sequence transcription | Stimulated | 1 μM (maximal) | nih.gov |
| RAW264 cells | PPARγ/LXR-ABCA1 pathway | Activated, enhanced ABCA1/ABCG1 mRNA levels | N/A | doi.org |
| HL60 cells (with AM 80) | Caspase genes, G2-M cyclin genes | Effects similar to all-trans RA or AM 80 alone | N/A | aacrjournals.org |
Mechanisms of Transcriptional Activation via RXRα
The suppressive effect of HX 630 on Pomc gene expression is primarily mediated through RXRα. nih.govplos.orgresearchgate.net Mechanistically, HX 630 negatively regulates Pomc promoter activity at the transcriptional level. This is achieved by suppressing the mRNA expression of transcription factors Nur77 and Nurr1, and subsequently reducing the recruitment of the Nur77/Nurr1 heterodimer to the Pomc promoter region. nih.govplos.orgresearchgate.net Further supporting the role of RXRα, overexpression of RXRα has been shown to augment the HX 630-mediated suppression of both Pomc promoter activity and mRNA expression, even at lower concentrations of HX 630. nih.govplos.orgresearchgate.net
The transcriptional effects of HX 630 are believed to be mediated through RXR homodimers or permissive RXR heterodimers, such as RXR-PPAR and RXR-LXR. nih.gov RXR is a versatile partner that forms heterodimers with numerous other nuclear receptors, categorized into "permissive" (e.g., PPAR, LXR, FXR) and "non-permissive" or "conditionally permissive" (e.g., RAR, VDR, TR) complexes. nih.govnih.govdoi.orgfrontiersin.org While permissive heterodimers can be activated by an RXR ligand alone, non-permissive heterodimers are not typically activated by RXR agonists in isolation. However, in the latter case, RXR agonists like HX 630 can synergistically enhance the activity of the partner receptor's agonist. nih.govdoi.org
Interactions with Nuclear Receptor Co-regulators and Associated Protein Complexes
Nuclear receptors, including RXRs, function by interacting with a diverse array of co-regulator proteins, which are crucial for modulating their transcriptional activity. These co-regulators are broadly classified into coactivators and corepressors. nih.govuniversiteitleiden.nlnih.govmdpi.com In the absence of a ligand, nuclear receptors often associate with corepressor complexes (e.g., Nuclear Receptor Co-repressor (N-CoR) and Silencing Mediator of Retinoid and Thyroid Receptor (SMRT)). tocris.comnih.govuniversiteitleiden.nl Upon ligand binding, such as with HX 630, conformational changes occur within the receptor's ligand-binding domain (LBD). These changes lead to the dissociation of corepressors and the recruitment of coactivator complexes. nih.govmdpi.com Coactivators, such as members of the p160 steroid receptor coactivator (SRC) family (e.g., SRC-1), interact with ligand-bound nuclear receptors through conserved LXXLL motifs. tocris.comnih.govhormonebalance.org These interactions facilitate chromatin remodeling and the assembly of the transcriptional machinery, ultimately influencing gene expression. nih.gov
The protective effects of HX 630 on RPE cells, for instance, are thought to involve signaling through heterodimeric receptors, specifically RXR/PPARγ. conicet.gov.ar Furthermore, HX 630 has been demonstrated to activate the PPARγ/LXR-ABCA1 pathway, indicating its ability to engage with and modulate complex regulatory networks involving multiple nuclear receptor partners and their associated co-regulators. doi.org
Cellular and Subcellular Mechanisms of Action of Hx 630
Regulation of Cell Proliferation and Apoptosis Pathways
HX 630 has been shown to exert significant anti-proliferative and pro-apoptotic effects, particularly in certain tumor cell lines. wikipedia.orgguidetopharmacology.orgtocris.comlipidmaps.org
Studies have demonstrated that HX 630 effectively inhibits cell proliferation in a dose-dependent manner. For instance, in murine pituitary corticotroph tumor AtT20 cells, HX 630 significantly inhibited proliferation. wikipedia.orgguidetopharmacology.orgtocris.comlipidmaps.org Concentrations ranging from 100 nM to 10 µM were utilized, with substantial inhibitory effects observed at higher doses, particularly 10 µM. wikipedia.orgguidetopharmacology.orgtocris.com
The following table summarizes the dose-dependent effects of HX 630 on AtT20 cell proliferation:
| Concentration of HX 630 | Effect on AtT20 Cell Proliferation |
| 100 nM | Inhibition observed |
| 1 µM | Inhibition observed |
| 5 µM | Inhibition observed |
| 10 µM | Significant inhibition |
HX 630 induces programmed cell death, specifically apoptosis, in a dose-dependent manner in AtT20 cells. wikipedia.orgtocris.comlipidmaps.org Microarray analysis of AtT20 cells treated with 10 µM HX 630 for 48 hours revealed significant gene expression changes associated with cell death, growth, and cancer. tocris.comfishersci.at A key finding from these analyses was the identification of a significant gene network linked to caspase 3, which was notably induced by high doses of HX 630. tocris.comlipidmaps.orgfishersci.at This molecular evidence supports the observed in vitro induction of cell death and suppression of cell growth in AtT20 cells by HX 630. fishersci.at
The effects of HX 630 on cell proliferation and apoptosis exhibit differential prominence across various cell lines. While HX 630 demonstrated strong anti-proliferative and pro-apoptotic effects in AtT20 cells, its impact on CV-1 cells was considerably less pronounced. tocris.com Specifically, HX 630 did not significantly affect the proliferation of CV-1 cells. tocris.com Furthermore, HX 630-induced apoptosis in CV-1 cells was observed only at the highest concentration tested (10 µM), indicating a weaker and less sensitive response compared to AtT20 cells. tocris.com These findings suggest that the pronounced effects of HX 630 on inhibiting cell proliferation and inducing apoptosis may be particularly prominent in AtT20 cells. tocris.com
The differential responses of AtT20 and CV-1 cells to HX 630 are summarized below:
| Cell Line | Effect on Cell Proliferation | Effect on Apoptosis Induction |
| AtT20 | Dose-dependent inhibition | Dose-dependent induction |
| CV-1 | No significant effect | Observed only at 10 µM |
Modulation of Cellular Differentiation Processes
The role of HX 630 in modulating cellular differentiation processes has also been investigated, particularly in the context of myeloid leukemia cells.
Studies examining the differentiation of human myeloid leukemia cell lines, such as THP-1 and HL60 cells, have indicated that HX 630, as a pure RXR ligand, is not effective in inducing differentiation. wikipedia.orgwikipedia.orglipidmaps.orgnih.govmitoproteome.org This lack of efficacy was observed when HX 630 was used alone or in combination with 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). wikipedia.orgwikipedia.orglipidmaps.orgnih.govmitoproteome.org Various myeloid differentiation markers, including nitroblue tetrazolium (NBT) reducing activity, CD14, and CD11b expression, were assessed, and HX 630 did not induce their increase. wikipedia.orgwikipedia.orglipidmaps.orgmitoproteome.org
Research suggests that the differentiation of myeloid leukemia cells often involves cooperation between Vitamin D receptor (VDR) signaling and retinoic acid receptor (RAR) signaling, rather than RXR signaling. wikipedia.orgnih.gov While other retinoids, such as 9-cis retinoic acid (9cRA), all-trans retinoic acid (ATRA), and the synthetic RAR agonist Am80, demonstrated synergistic effects with 1,25(OH)2D3 in promoting the differentiation of myeloid leukemia cells, HX 630 did not exhibit such synergy. wikipedia.orgwikipedia.orglipidmaps.orgnih.gov These findings collectively indicate that selective RXR activation by HX 630 does not contribute to the differentiation of myeloid leukemia cells, in contrast to the effects observed with RAR agonists. wikipedia.orgnih.gov
Intracellular Signaling Cascade Interplay
The mechanistic actions of HX 630 often involve complex interplay within intracellular signaling cascades, particularly those related to inflammatory responses and cell fate. Its activity as an RXR agonist allows it to modulate gene transcription and protein expression, thereby impacting key regulatory pathways plos.orgnih.govnih.gov.
Impact on Extracellular Signal-Regulated Kinase (ERK) Activation
Research has demonstrated that HX 630 significantly impacts the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway. In microglial BV-2 cells, a common model for studying neuroinflammation, HX 630 has been shown to attenuate lipopolysaccharide (LPS)-induced activation of ERK researchgate.netnih.gov. This inhibitory effect on ERK phosphorylation is a critical component of HX 630's anti-inflammatory properties.
The ERK pathway, a subfamily of mitogen-activated protein kinases (MAPKs), is widely involved in transmitting extracellular signals to the nucleus, regulating processes such as cell proliferation, differentiation, and survival nih.govnih.govnih.gov. Activation of ERK typically involves its phosphorylation by upstream kinases, leading to its translocation into the nucleus where it can phosphorylate various transcription factors nih.govnih.gov.
Studies indicate that the suppressive effects of HX 630 on pro-inflammatory factors, such as inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) expression in microglial cells, are at least in part attributable to its capacity to inhibit LPS-induced ERK activation researchgate.netnih.gov. This suggests a direct link between HX 630's modulation of RXR activity and its influence on the ERK signaling cascade.
The following table summarizes key findings related to HX 630's impact on ERK activation:
| Cell Type | Stimulus | HX 630 Concentration | Effect on ERK Activation | Related Outcome | Source |
| Microglial BV-2 | LPS | 1 µM | Attenuates LPS-induced | Suppression of pro-inflammatory factors (iNOS, IL-6) | researchgate.netnih.gov |
Attenuation of Nuclear Factor-kappa B (NF-κB) Mobilization
A significant downstream effect of HX 630's impact on ERK activation is the attenuation of Nuclear Factor-kappa B (NF-κB) mobilization researchgate.netnih.gov. NF-κB is a crucial transcription factor involved in immune responses, inflammation, and cell survival nih.govdovepress.comsci-hub.se. Its activation typically involves its translocation from the cytoplasm to the nucleus, where it regulates the transcription of numerous genes, including those encoding pro-inflammatory cytokines and enzymes nih.govdovepress.com.
Research in microglial BV-2 cells reveals that the compromised activation of ERK, induced by HX 630, subsequently leads to a reduction in the nuclear translocation of NF-κB researchgate.netnih.gov. This mechanism is considered essential for the full expression of pro-inflammatory mediators like iNOS and IL-6 researchgate.net. An inhibitor of ERK kinase, PD98059, similarly attenuated LPS-induced nuclear translocation of NF-κB and the induction of iNOS, IL-1β, and IL-6 mRNAs, further supporting the role of ERK in mediating NF-κB activity in this context nih.gov.
This demonstrates that HX 630's ability to modulate inflammatory responses is intricately linked to its capacity to disrupt the ERK-NF-κB signaling axis, thereby limiting the transcriptional activation of pro-inflammatory genes.
The following table outlines the observed effects of HX 630 on NF-κB mobilization:
| Cell Type | Stimulus | HX 630 Concentration | Effect on NF-κB Mobilization | Related Outcome | Source |
| Microglial BV-2 | LPS | 1 µM | Attenuates nuclear | Suppression of pro-inflammatory factors (iNOS, IL-6) | researchgate.netnih.gov |
| mobilization |
Biological Activities and Therapeutic Implications of Hx 630 in Disease Models
Research in Endocrine System Regulation
Relevance to Pituitary Adenoma Research and Cushing's Disease Pathophysiology
Research has explored the effects of HX 630 in the context of pituitary adenoma, particularly in murine pituitary corticotroph tumor cells (AtT20 cells). Pituitary adenomas are growths in the pituitary gland, often benign, that can disrupt normal hormone production. columbiadoctors.org Cushing's disease, a form of Cushing's syndrome, is an endocrine disorder primarily caused by excessive adrenocorticotropic hormone (ACTH) production from a pituitary adenoma, leading to elevated cortisol levels. nih.govmedlineplus.govnih.govsciencescholar.us
A microarray analysis was conducted to investigate the functional mechanisms of HX 630 in AtT20 cells. When AtT20 cells were treated with HX 630 at a concentration of 10 µM for 48 hours, significant changes in gene expression patterns were observed. The analysis identified 2,173 up-regulated genes and 3,169 down-regulated genes, all showing fold-changes of at least 1.5 and a p-value less than 0.01 compared to control cells. omicsdi.org
These gene expression changes indicated that HX 630 significantly regulated biological functions and diseases associated with cell death, growth, and cancer. Notably, a gene network linked to caspase 3, a key enzyme in apoptosis (programmed cell death), was significantly induced by HX 630. omicsdi.org These findings suggest that HX 630 induces cell death and suppresses cell growth in AtT20 cells, which is consistent with in vitro study results. omicsdi.org This observed antiproliferative effect on pituitary tumor cells highlights a potential area of relevance for HX 630 in understanding the pathophysiology of conditions like Cushing's disease, where pituitary adenoma growth is a central factor.
Research in Inflammatory and Immune Responses
As an RXR agonist, HX 630 is involved in modulating inflammatory and immune responses. Retinoid X receptors are known to form heterodimers with other nuclear receptors and contribute to anti-inflammatory effects. nih.gov
Suppression of Pro-inflammatory Mediator Expression (e.g., iNOS, IL-6)
Studies have demonstrated that HX 630 can suppress the expression of pro-inflammatory mediators. In microglial BV-2 cells stimulated with lipopolysaccharide (LPS), HX 630 was found to inhibit the expression of messenger RNAs (mRNAs) encoding inducible nitric oxide synthase (iNOS) and Interleukin-6 (IL-6). nih.govresearchgate.netresearchgate.net This inhibitory effect extended to the protein level, with HX 630 also reducing iNOS protein expression and nitric oxide production. nih.gov The suppressive effect of HX 630 on iNOS and IL-6 mRNA expression was observed to be additive when combined with 1,25-dihydroxyvitamin D3 (VD3), another nuclear receptor ligand. nih.gov
Modulation of Lipopolysaccharide (LPS)-Induced Responses in Microglial Cells
HX 630 modulates LPS-induced inflammatory responses in microglial cells by interfering with key signaling pathways. In LPS-stimulated microglial BV-2 cells, HX 630 inhibited the activation of extracellular signal-regulated kinase (ERK) and the nuclear translocation of nuclear factor κB (NF-κB). nih.govresearchgate.net The compromised activation of ERK, in turn, leads to an attenuation of NF-κB's nuclear mobilization, which is essential for the full expression of pro-inflammatory mediators like iNOS and IL-6. researchgate.net This mechanism suggests that HX 630 exerts its anti-inflammatory effects by disrupting critical intracellular signaling cascades initiated by inflammatory stimuli.
Research in Vascular Biology
HX 630 has also been investigated for its effects on vascular biology, particularly in the context of intimal hyperplasia.
Attenuation of Intimal Hyperplasia Development
Intimal hyperplasia, characterized by the thickening of the innermost layer of a blood vessel, is a significant factor in the progression of arteriosclerosis and can occur following vascular injury. nih.govfrontiersin.org Research has shown that HX 630 can attenuate the development of intimal hyperplasia.
In a mouse model of blood flow cessation, administration of HX 630 significantly suppressed the progression of intimal hyperplasia. Mice fed HX 630 exhibited a reduced intima/media ratio compared to control mice, indicating less intimal thickening. nih.gov
Table 1: Effect of HX 630 on Intimal Hyperplasia in a Mouse Model
| Group | Intima/Media Ratio (Mean ± SD) | P-value (vs. Control) |
| Control Mice | 1.022 ± 0.134 | - |
| HX 630-fed | 0.286 ± 0.093 | < 0.05 |
Data derived from a mouse blood flow cessation model. nih.gov
Immunohistochemical analysis of carotid arteries in these mice revealed that HX 630 suppressed the staining of cytokines and adhesion molecules in areas undergoing intimal thickening. nih.gov Furthermore, in vitro studies demonstrated that HX 630 inhibited Interleukin (IL)-1beta-induced proliferation of vascular smooth muscle cells (VSMCs) and suppressed the expression of IL-6 mRNA and protein in VSMCs. nih.gov These findings suggest that HX 630 exerts antiproliferative effects on VSMCs both in vivo and in vitro, indicating that RXR could be a therapeutic target for vascular injury and intimal thickening. nih.gov
Structure Activity Relationship Sar Studies Pertaining to Hx 630
Chemical Scaffolds and Molecular Determinants of RXR Agonism
HX 630 is chemically identified as 4-(7,8,9,10-Tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f] citeab.comnih.govthiazepin-12-yl-benzoic acid nih.govwikidata.org. Its molecular formula is C28H27NO2S, and it has a molecular weight of 441.58 g/mol nih.govwikidata.orgfishersci.pt. Structurally, HX 630 is classified as a thiazepine derivative guidetopharmacology.orgguidetomalariapharmacology.org.
The mechanism of RXR agonism involves the ligand-binding domain (LBD) of the receptor. The RXR lipid-binding pocket is notably more accommodating than that of RAR, allowing for the binding of various ligands, including the endogenous 9-cis-retinoic acid (9-cis-RA) and other long-chain unsaturated fatty acids citeab.comnih.gov. Upon agonist binding, significant conformational changes occur within the RXR LBD, leading to the stabilization of the ligand-dependent transcriptional activation function (AF-2) helix H12 into an active position. This conformational shift is crucial for facilitating the recruitment of coactivator proteins, which are essential for transcriptional activation szabo-scandic.com. The presence of a carboxylic acid moiety, as seen in the benzoic acid part of HX 630, is a common feature in many retinoids and rexinoids, forming a critical ionic bridge with an arginine residue within the receptor's LBD, which is a key molecular determinant for binding and activity citeab.com.
Comparative Analysis of HX 630 within Dibenzodiazepine and Thiazepine Derivatives
HX 630 is a thiazepine derivative, a structural class that shares some commonalities with dibenzodiazepine derivatives, such as HX 531 and HX 600 citeab.comnih.govguidetopharmacology.orgguidetomalariapharmacology.orgfishersci.atnih.gov. A comparative analysis reveals distinct pharmacological profiles among these related compounds:
| Compound | Structural Class | RXR Activity | RAR Activity | Heterodimer Selectivity | Synergistic Effect (with RAR agonists) |
| HX 630 | Thiazepine derivative | Pan-RXR agonist citeab.comnih.gov | Weak antagonist citeab.comnih.gov | RXR-RAR heterodimer-selective citeab.comnih.gov | Potent enhancement of HL-60 cell differentiation guidetopharmacology.orgguidetomalariapharmacology.org |
| HX 531 | Dibenzodiazepine derivative | Pan-RXR antagonist citeab.comnih.gov | - | RXR-RAR heterodimer-selective citeab.comnih.gov | Impedes RAR transactivation citeab.com |
| HX 600 | Dibenzodiazepine derivative | Weak RXR agonist fishersci.atnih.gov | - | Selective for NGFI-B/RXR and Nurr1/RXR heterodimers fishersci.at | Enhances HL-60 cell differentiation, but less potently than HX 630 guidetopharmacology.orgguidetomalariapharmacology.org |
As shown in the table, while both HX 630 and HX 600 are RXR agonists and derivatives of related heterocyclic scaffolds, HX 630 (a thiazepine) demonstrates a more potent synergistic effect on retinoidal actions compared to HX 600 (a dibenzodiazepine) guidetopharmacology.orgguidetomalariapharmacology.org. This suggests that the thiazepine scaffold of HX 630 may confer advantageous structural features for enhanced RXR agonism and synergistic activity within the context of RAR-RXR heterodimers. The differential effects of these derivatives on retinoidal actions are often linked to their specific RAR-antagonistic and RXR-agonistic properties within the RAR-RXR heterodimer guidetopharmacology.orgguidetomalariapharmacology.org.
Investigation of Structural Modifications Affecting Receptor Binding and Functional Activity
The functional activity of HX 630 and similar diazepinylbenzoic acid derivatives is significantly influenced by the nature and position of substituents on their core heterocyclic rings guidetopharmacology.orgguidetomalariapharmacology.org. The observation that HX 630 and HX 531 exhibit weak binding to isolated RXR but strong functional activity at RAR-RXR heterodimers underscores the critical role of the heterodimer context in their mechanism of action citeab.comnih.gov. This implies that structural features promoting favorable interactions within the heterodimeric complex, rather than just isolated receptor binding, are key determinants of their functional activity.
Further investigation into the activity of HX 630 shows a partial relative maximal activity with the RXRγ/RXRγ homodimer (approximately 60%), but a near-full relative maximal activity with the Nur77/RXRγ heterodimer in a selective PCA-BRET assay guidetoimmunopharmacology.org. This differential activity highlights that specific structural elements of HX 630 enable it to selectively modulate various RXR dimer forms, suggesting that subtle structural modifications could lead to ligands with tailored selectivity for specific RXR heterodimers. The presence of a carboxylic acid group, common in retinoids and rexinoids, is crucial for forming an ionic bond with an arginine residue in the LBD, a fundamental interaction for receptor binding and subsequent activity citeab.com. Therefore, modifications to this moiety or its spatial arrangement could significantly alter binding affinity and functional outcome. The inherent flexibility and accommodating nature of the RXR ligand-binding pocket also suggest that structural changes that optimize interactions within this pocket would directly impact the compound's agonistic properties citeab.comnih.gov.
Rational Design Principles for Novel Retinoid and Rexinoid Analogues
Rational drug design in the retinoid and rexinoid field aims to develop novel RXR-selective ligands with improved biological properties and reduced off-target effects szabo-scandic.combio-techne.comfishersci.com. A deep understanding of the structural biology of both RARs and RXRs, combined with advancements in synthetic chemistry, is paramount for designing more selective agents szabo-scandic.combio-techne.com.
Key principles guiding the rational design of new retinoid and rexinoid analogues include:
Scaffold-based Design: Many existing retinoids and rexinoids are built upon a retinoic acid scaffold, utilizing a carboxylic acid moiety to establish a crucial ionic bridge with an arginine residue within the receptor's LBD citeab.com. This fundamental interaction serves as a starting point for designing new compounds.
Heterodimer Selectivity: Recognizing that RXRs form heterodimers with a diverse array of nuclear receptors (e.g., RAR, PPAR, VDR, TR, LXR, FXR) is central to rational design nih.govbio-techne.comctdbase.orgmrc.ac.uk. Designing ligands that selectively modulate specific RXR heterodimers can lead to more targeted therapeutic effects and mitigate pleiotropic side effects associated with pan-RXR activation bio-techne.comfishersci.com. The development of "dimer-selective" rexinoids, such as BRF110, which was designed to selectively activate the Nurr1-RXRα heterodimer, exemplifies this principle fishersci.com.
Conformational Control: The ability of RXR to adopt distinct conformations upon binding different agonists provides an opportunity for designing ligands that induce specific, desired conformational changes szabo-scandic.com. This conformational control can lead to differential coactivator recruitment and, consequently, selective gene expression.
Targeting DNA Response Elements: Beyond modulating coactivator binding, a sophisticated design approach involves creating selective modulators that target specific DNA response elements (REs) to regulate various physiological processes ctdbase.org.
Combinatorial Approaches: Combining RXR agonists with ligands for their heterodimeric partners (e.g., RAR agonists) can lead to synergistic effects, potentially allowing for lower effective concentrations and reduced adverse effects bio-techne.com.
The ongoing elucidation of RXR and RAR structural dynamics and their interactions with various ligands provides a robust framework for the rational design of next-generation rexinoids with enhanced selectivity and therapeutic profiles.
Advanced Research Methodologies and Translational Research Prospects for Hx 630
In Vitro Experimental Models and Assays
In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying the biological activity of HX 630. These models allow for controlled environments to assess the compound's effects on cell proliferation, apoptosis, differentiation, and gene expression.
Cell Culture Systems for Proliferation, Apoptosis, and Differentiation Studies
Research has extensively utilized cell culture systems to investigate the impact of HX 630 on key cellular processes. In murine pituitary corticotroph tumor AtT20 cells, HX 630 has been shown to dose-dependently inhibit cell proliferation and induce apoptosis. medchemexpress.complos.org This inhibitory effect on proliferation is directly linked to its ability to induce apoptosis in these cells. plos.org Conversely, HX 630 exhibited less pronounced effects on cell proliferation and apoptosis in CV-1 cells, highlighting a potential cell-type specificity in its action. plos.org
Beyond its effects on tumor cell growth, HX 630 has also been recognized as a retinoid synergist. In HL-60 cell differentiation assays, HX 630 was observed to enhance the potency of AM 80, an RAR agonist, in inducing cellular differentiation. tocris.com This synergistic activity suggests that HX 630 can modulate retinoid signaling pathways to promote desired cellular outcomes. tocris.com
Table 1: Effects of HX 630 on Cell Proliferation and Apoptosis in AtT20 Cells
| Cell Line | Concentration of HX 630 | Effect on Cell Proliferation | Effect on Apoptosis | Reference |
| AtT20 | 0.1-10 μM | Dose-dependently inhibited | Dose-dependently induced | medchemexpress.complos.org |
| CV-1 | Not specified | Less affected | Less affected | plos.org |
Gene Expression Analysis via Quantitative Real-Time PCR and Microarray Technologies
To gain deeper insights into the functional mechanisms of HX 630, comprehensive gene expression analyses have been performed using advanced molecular techniques. Microarray analysis of AtT20 cells treated with 10 μM HX 630 for 48 hours revealed significant alterations in gene expression patterns. plos.orgomicsdi.org A total of 2,173 genes were found to be up-regulated, while 3,169 genes were down-regulated, demonstrating fold-changes of at least 1.5 compared to controls with a P-value <0.01. plos.orgomicsdi.org These differentially expressed genes were predominantly associated with biological functions and diseases related to cell death, growth, and cancer, consistent with the observed in vitro effects on proliferation and apoptosis. plos.orgomicsdi.org Notably, a significant gene network associated with caspase 3, a key mediator of apoptosis, was identified as being induced by HX 630 treatment. plos.orgomicsdi.org
Quantitative real-time PCR (qPCR) has been employed to validate and quantify the expression levels of specific genes. Studies have utilized qPCR to examine the mRNA expression of RXRα and β in AtT20 cells following HX 630 treatment. researchgate.net Furthermore, HX 630 has been shown to inhibit the mRNA expression of Nur77 and Nurr1, transcription factors implicated in various cellular processes. researchgate.net
Table 2: Summary of Gene Expression Changes in AtT20 Cells Treated with HX 630 (10 μM for 48 hours)
| Type of Change | Number of Genes | Associated Biological Functions/Diseases | Key Gene Networks Identified | Reference |
| Up-regulated | 2,173 | Cell death, growth, cancer | Caspase 3 | plos.orgomicsdi.org |
| Down-regulated | 3,169 | Cell death, growth, cancer | Not explicitly detailed | plos.orgomicsdi.org |
Promoter Activity Reporter Assays
Promoter activity reporter assays are instrumental in understanding how HX 630 modulates gene transcription by affecting specific promoter regions. These assays typically involve transfecting cells with a reporter plasmid containing a luciferase gene driven by a promoter of interest. promega.debiorxiv.org Changes in luciferase activity then reflect alterations in the promoter's transcriptional activity. promega.de
In the context of Cushing's disease research, HX 630 has been shown to negatively regulate the pro-opiomelanocortin (Pomc) promoter activity at the transcriptional level. plos.orgresearchgate.net This suppression is mediated by the compound's ability to reduce the expression of Nur77 and Nurr1 mRNA and, consequently, decrease the recruitment of the Nur77/Nurr1 heterodimer to the Pomc promoter region. plos.orgresearchgate.net This detailed mechanistic insight into Pomc regulation highlights a key pathway through which HX 630 exerts its therapeutic effects. plos.orgresearchgate.net
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models are critical for evaluating the efficacy of HX 630 in a complex biological system and for further elucidating its mechanistic actions within a living organism.
Murine Models for Tumor Growth Inhibition
The anti-tumor efficacy of HX 630 has been demonstrated in murine models. Specifically, in BALB/c-nu mice infected with AtT20 cells, intraperitoneal administration of HX 630 (5 mg/kg, three times a week for three weeks) significantly reduced tumor growth. medchemexpress.com This reduction in tumor volume was accompanied by a decrease in Pomc mRNA expression within the tumor cells, further supporting the compound's mechanism of action observed in vitro. medchemexpress.com These findings underscore the translational potential of HX 630 as a therapeutic agent for conditions involving tumor proliferation. medchemexpress.com
Table 3: Effect of HX 630 on Tumor Growth in BALB/c-nu Mouse Model
| Model Type | Treatment Regimen | Key Outcome | Associated Molecular Change | Reference |
| BALB/c-nu mouse | HX 630 (5 mg/kg, IP, 3x/week for 3 weeks) | Significantly reduced tumor growth and volume | Decreased Pomc mRNA expression in tumor cells | medchemexpress.com |
Models for Vascular Remodeling Research
While extensive research has focused on the anti-tumor effects of HX 630, direct studies specifically investigating HX 630 in models for vascular remodeling research were not identified in the provided search results. However, given that HX 630 is an RXR agonist, and retinoid signaling pathways are known to influence various physiological processes, including those related to vascular biology, it is plausible that HX 630 could be investigated in such models.
Vascular remodeling, characterized by structural changes in blood vessel walls, is a hallmark of various cardiovascular diseases, including pulmonary hypertension (PH). physiology.org Murine models of PH, such as the hypoxia-induced pulmonary hypertension (Su+Hx rat model), are commonly used to study the underlying vascular and molecular mechanisms of this condition. physiology.orgphysiology.orgnih.gov These models often involve chronic hypoxic exposure, leading to features like vessel wall thickening, smooth muscle cell proliferation, excessive extracellular matrix deposition, and inflammation. physiology.orgnih.gov Research in these models often aims to identify agents that can inhibit or reverse these remodeling processes. physiology.orgnih.gov Future research could explore the potential of HX 630 or other RXR agonists to modulate these aspects of vascular remodeling, given the broad involvement of nuclear receptors in cellular growth and differentiation.
Identification of Downstream Effectors and Signaling Networks
HX 630 is recognized as a potent agonist of the Retinoic Acid X Receptor (RXR) nih.govwikipedia.orgsigmaaldrich.com. Its primary mechanism of action involves the activation of RXR homodimers or permissive heterodimers, such as those formed with Peroxisome Proliferator-Activated Receptors (RXR-PPAR) and Liver X Receptors (RXR-LXR) mims.com. This agonistic activity underpins its diverse biological effects.
A significant downstream effect of HX 630 is the suppression of Pomc gene expression, mediated specifically through RXRα mims.com. This action is particularly relevant in the context of Cushing's disease research, where HX 630 has demonstrated the ability to inhibit tumor growth and decrease Pomc mRNA expression in corticotroph tumor cells in vivo mims.com.
Beyond its nuclear receptor interactions, HX 630 has also been shown to modulate key signaling pathways involved in inflammatory responses. In microglial BV-2 cells, HX 630 effectively suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory factors, including inducible Nitric Oxide Synthase (iNOS) and Interleukin-6 (IL-6) wikipedia.org. This suppressive effect is, at least in part, attributed to the inhibition of LPS-induced Extracellular signal-regulated Kinase (ERK) activation, which subsequently attenuates the nuclear mobilization of Nuclear Factor-kappa B (NF-κB) wikipedia.org.
To gain deeper insights into the functional mechanisms of HX 630, particularly concerning cell proliferation and apoptosis, comprehensive DNA microarray analyses have been conducted on AtT20 cells treated with HX 630 mims.com. These analyses revealed a substantial modulation of gene expression, identifying 2,173 up-regulated genes and 3,169 down-regulated genes with significant fold-changes (at least 1.5-fold compared to control and a P-value < 0.01) mims.com. The differentially expressed genes were found to be associated with various biological functions, networks, and pathways related to cell death, growth, and cancer mims.com. This indicates that HX 630 induces cell death and suppresses cell growth in AtT20 cells, aligning with in vitro study observations mims.com. Furthermore, HX 630 exhibits a dual functionality, influencing signaling through both Retinoic Acid Receptors (RARs) and RXRs nih.gov.
The following table summarizes the gene expression changes observed in AtT20 cells treated with HX 630:
| Category | Number of Genes (Fold-Change ≥ 1.5, P < 0.01) |
| Up-regulated Genes | 2,173 |
| Down-regulated Genes | 3,169 |
| Total Differentially Expressed Genes | 5,342 |
| Associated Biological Functions/Pathways | Cell death, Cell growth, Cancer-related networks mims.com |
Future Avenues for Clinical Research and Therapeutic Development Initiatives
The preclinical findings for HX 630 highlight its significant therapeutic potential, particularly as a novel candidate for the treatment of Cushing's disease mims.com. Its demonstrated ability to inhibit tumor growth and suppress Pomc gene expression in corticotroph tumor models in vivo provides a strong rationale for further investigation in this area mims.com.
Beyond Cushing's disease, the observed anti-inflammatory effects of HX 630, specifically its capacity to suppress LPS-induced pro-inflammatory factors by inhibiting ERK activation and NF-κB mobilization in microglial cells, suggest potential applications in inflammatory conditions wikipedia.org. This broad spectrum of activity warrants exploration of HX 630 in other diseases characterized by dysregulated inflammation or cell proliferation.
Despite these promising preclinical results, it is important to note that, as of current public records, no clinical trials or FDA-approved products involving HX 630 have been identified guidetopharmacology.org. This indicates that HX 630 is likely in the early stages of preclinical development, necessitating extensive further research to translate its observed benefits into clinical therapies.
Future translational research initiatives should focus on several key areas. Detailed pharmacological profiling is essential to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Comprehensive toxicology studies are also critical to establish its safety profile across various dosages and durations of exposure. Furthermore, given its role as a retinoid synergist, future research should explore optimal combination therapies with other retinoids or agents targeting complementary pathways fishersci.com. The observation that HX 630, in combination with an RARα-selective agonist like Tamibarotene (AM 80), acts in an all-trans retinoic acid-like manner, potentially with different apoptotic outcomes compared to 9-cis retinoic acid-like combinations, underscores the need for nuanced investigation into its therapeutic applications and optimal combinatorial strategies fishersci.com. The elucidation of precise molecular targets and signaling cascades beyond RXR agonism will be crucial for rational drug design and development.
The journey from a promising preclinical compound to a clinically viable therapeutic is arduous and requires substantial investment in advanced research methodologies, including robust in vitro and in vivo models, and eventually, well-designed human clinical trials. The unique mechanistic profile of HX 630 positions it as an intriguing compound for continued therapeutic development.
Q & A
Q. What are the primary biochemical pathways and receptor targets of HX 630 in experimental models?
HX 630 is a synthetic retinoid X receptor (RXR) agonist that selectively modulates RXR-α and RXR-γ isoforms. Its mechanism involves heterodimerization with nuclear receptors (e.g., PPARγ), activating transcriptional pathways linked to cell differentiation and apoptosis. Researchers should validate target specificity using competitive binding assays and gene knockout models to isolate RXR-mediated effects .
Q. What standardized protocols are recommended for synthesizing and characterizing HX 630?
- Synthesis : Follow protocols for coupling aryl carboxylic acids with retinoid scaffolds under inert conditions. Purity is ensured via column chromatography (>98% by HPLC).
- Characterization : Use NMR (¹H/¹³C) for structural confirmation and mass spectrometry for molecular weight validation. Include X-ray crystallography data if available to resolve stereochemistry .
- Documentation : Adhere to guidelines for reporting synthetic procedures in supplementary materials to enable reproducibility .
Q. How can researchers assess the stability of HX 630 under varying experimental conditions?
- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Test solubility in DMSO/PBS and measure degradation kinetics via UV-Vis spectroscopy.
- For in vitro assays, pre-treat cells with protease inhibitors to mitigate enzymatic degradation .
Advanced Research Questions
Q. How do contradictory findings on HX 630’s efficacy in different cancer cell lines inform experimental redesign?
- Data Discrepancy Example : HX 630 shows pro-apoptotic effects in leukemia cells (IC₅₀ = 2 µM) but negligible activity in pancreatic cancer models.
- Resolution Strategies :
- Compare RXR isoform expression levels (qPCR/Western blot) across cell lines.
- Use co-treatment with PPARγ antagonists to dissect RXR-independent pathways.
- Apply multi-omics integration (transcriptomics + metabolomics) to identify compensatory mechanisms .
- Table : Efficacy of HX 630 Across Models
| Cell Line | RXR-α Expression | IC₅₀ (µM) | Observed Effect |
|---|---|---|---|
| HL-60 | High | 2.0 | Apoptosis |
| MIA PaCa-2 | Low | >20 | No response |
Q. What computational approaches are used to predict HX 630’s off-target interactions, and what are their limitations?
- Methods :
- Molecular docking (AutoDock Vina) to screen against nuclear receptor families.
- MD simulations (AMBER/CHARMM) to assess binding stability.
- Limitations :
- False positives due to rigid receptor assumptions.
- Overlook lipid bilayer interactions in in vivo environments.
Q. How can researchers optimize dose-response studies for HX 630 to account for non-linear pharmacokinetics?
- Employ staggered dosing regimens (e.g., 0.1–10 µM in log increments) with real-time viability monitoring (IncuCyte).
- Use pharmacokinetic modeling (e.g., NONMEM) to estimate tissue-specific bioavailability.
- Address solvent toxicity (e.g., DMSO) by including vehicle-only controls and normalizing data .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting results .
- Reproducibility : Share raw datasets (e.g., NMR spectra, dose-response curves) in FAIR-compliant repositories like Zenodo .
- Ethical Compliance : For in vivo studies, obtain ethics approvals (IACUC) and include attrition rates in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
